![molecular formula C22H23N5O4 B2803425 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide CAS No. 1286732-23-7](/img/structure/B2803425.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a synthesis method for 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was proposed, which involved alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This method was found to be effective and suitable for large-scale preparation .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound with a similar 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and depend on the specific conditions and reagents used. For instance, one study discussed the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone, which involved several steps including bromation, formation of 1,4-dioxane via pyrocatechol, and cleavage of the methyl group with LiOH .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the empirical formula of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine is C15H13N3O2, and its molecular weight is 267.28 .Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antiprotozoal Activities : Derivatives of 1,2,4-oxadiazole, including those with piperidine moieties, have been synthesized and evaluated for their potential antimicrobial and antiprotozoal activities. These compounds exhibit a range of activities against different bacterial and fungal strains, highlighting their potential as leads for the development of new antimicrobial agents (Jadhav et al., 2017).
Anticancer Properties : A study focused on the design, synthesis, and evaluation of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant anticancer properties against various cancer cell lines. This research underscores the potential of such compounds in cancer therapy (Kumar et al., 2016).
Tubulin Inhibition and Antiproliferative Effects : The discovery of a new chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors, illustrates the antiproliferative potential of these compounds. Such findings indicate the utility of these compounds in the development of novel anticancer drugs (Krasavin et al., 2014).
Future Directions
The future directions for research on this compound could include further exploration of its potential applications in drug development, organic synthesis, and material science. Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c28-22(24-17-3-4-18-19(12-17)30-11-10-29-18)16-2-1-9-27(13-16)14-20-25-21(26-31-20)15-5-7-23-8-6-15/h3-8,12,16H,1-2,9-11,13-14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFBMKPJWTURNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=NC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.